molecular formula C21H17BrN2O4S B12015559 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 359599-30-7

4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12015559
CAS No.: 359599-30-7
M. Wt: 473.3 g/mol
InChI Key: CGTBRYZSWZWSGX-OEAKJJBVSA-N
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Preparation Methods

The preparation of 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves several synthetic routes and reaction conditions. The synthesis typically starts with the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form the corresponding sulfonyl hydrazide. This intermediate is then reacted with 2-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Chemical Reactions Analysis

4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl and carbohydrazonoyl groups can undergo oxidation and reduction reactions, respectively, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl and carbohydrazonoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzoate moiety may also play a role in binding to specific receptors or cellular components . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:

Properties

CAS No.

359599-30-7

Molecular Formula

C21H17BrN2O4S

Molecular Weight

473.3 g/mol

IUPAC Name

[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H17BrN2O4S/c1-15-6-12-18(13-7-15)29(26,27)24-23-14-16-8-10-17(11-9-16)28-21(25)19-4-2-3-5-20(19)22/h2-14,24H,1H3/b23-14+

InChI Key

CGTBRYZSWZWSGX-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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